molecular formula C16H19NO3S B2872861 N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide CAS No. 338981-84-3

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide

Cat. No. B2872861
CAS RN: 338981-84-3
M. Wt: 305.39
InChI Key: QCQQGQBFNKWVLJ-UHFFFAOYSA-N
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Description

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide, also known as sulfinpyrazone, is a drug that belongs to the class of uricosuric agents. It is primarily used for the treatment of gout, a type of arthritis caused by the buildup of uric acid crystals in the joints. Sulfinpyrazone works by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion in the urine. In addition to its clinical applications, sulfinpyrazone has also been studied for its various biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

This compound has been synthesized and tested for its antioxidant properties . It’s involved in the inhibition of soybean lipoxygenase (LOX), which is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids in lipids . The ability to inhibit LOX can be beneficial in preventing or treating diseases where lipid peroxidation is a factor, such as atherosclerosis and certain types of cancer.

Anti-inflammatory Activity

The anti-inflammatory activity of this compound is also noteworthy. It has been reported to exhibit significant anti-inflammatory effects, which could make it a potential candidate for the development of new anti-inflammatory drugs . This application is particularly relevant given the widespread prevalence of inflammatory diseases.

Synthesis of Nitrones

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide: is used in the synthesis of nitrones, which are organic compounds with a variety of applications, including as intermediates in organic synthesis and as spin traps in biochemistry . Nitrones have been tested for their ability to scavenge free radicals, which is a valuable property in the development of drugs targeting oxidative stress-related diseases.

Lipoxygenase Inhibitors

As a LOX inhibitor, this compound can be used to study the role of lipoxygenases in various biological processes and diseases. Lipoxygenases are involved in the metabolism of arachidonic acid to leukotrienes, which are signaling molecules that can contribute to inflammatory and allergic reactions .

Lipid Peroxidation Inhibition

The compound’s potential to inhibit lipid peroxidation is significant for its applications in preventing oxidative damage to cells. Lipid peroxidation can lead to cell death and is implicated in various diseases, including neurodegenerative disorders and heart disease .

Organic Synthesis

In organic chemistry, N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide may be used as a building block for the synthesis of more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent for the creation of a wide range of organic compounds .

properties

IUPAC Name

N-benzyl-2,4-dimethoxy-3-methylbenzenesulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-14(19-2)9-10-15(16(12)20-3)21(18)17-11-13-7-5-4-6-8-13/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQGQBFNKWVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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